

## chemical structure and properties of PR-924

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PR-924  |           |
| Cat. No.:            | B610184 | Get Quote |

An In-depth Technical Guide to PR-924: A Selective Immunoproteasome Inhibitor

**PR-924** is a potent and selective small molecule inhibitor of the immunoproteasome subunit LMP-7 (low molecular mass polypeptide 7), also known as  $\beta$ 5i.[1][2][3] This tripeptide epoxyketone covalently modifies the N-terminal threonine active sites of the proteasome, leading to the induction of apoptosis and inhibition of tumor growth in preclinical models of multiple myeloma.[1][4] Its selectivity for the immunoproteasome over the constitutive proteasome makes it a compound of significant interest for researchers in oncology and immunology.[5][6]

## **Chemical Structure and Properties**

**PR-924** is a tripeptide epoxyketone with the chemical formula C37H38N4O5.[5] It has a molecular weight of 618.73 g/mol .[5] The structure of **PR-924** features a non-natural D-alanine residue at the P3 position and a 3-methyl-1H-indene N-cap, which contribute to its high selectivity for the  $\beta$ 5i subunit.[7][8]

Table 1: Physicochemical Properties of PR-924



| Property          | Value                                                                                                                                                    | Reference |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| CAS Number        | 1416709-79-9                                                                                                                                             | [5]       |
| Molecular Formula | C37H38N4O5                                                                                                                                               | [5][9]    |
| Molecular Weight  | 618.73 g/mol                                                                                                                                             | [5]       |
| IUPAC Name        | N-((R)-1-(((S)-3-(1H-indol-3-yl)-1-(((S)-1-((R)-2-methyloxiran-2-yl)-1-oxo-3-phenylpropan-2-yl)amino)-1-oxopropan-2-yl)-3-methyl-1H-indene-2-carboxamide | [5]       |
| InChI Key         | ADBUEVSHEJICCM-<br>LZNHGOJSSA-N                                                                                                                          | [5]       |
| Appearance        | Solid                                                                                                                                                    | [5]       |

## **Biological Activity and Selectivity**

**PR-924** demonstrates marked selectivity for the  $\beta$ 5i subunit of the immunoproteasome compared to the constitutive  $\beta$ 5 subunit.[2][6] This selectivity is a key feature, as it may reduce the off-target effects associated with less selective proteasome inhibitors like bortezomib.[1][6] The inhibitory activity of **PR-924** has been quantified through IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 2: In Vitro Inhibitory Activity of PR-924



| Target Subunit | IC50 (nM)  | Selectivity Ratio<br>(β5c/β5i) | Reference |
|----------------|------------|--------------------------------|-----------|
| β5i (LMP-7)    | 2.5 - 22   | ~91 - 131                      | [2][3][8] |
| β5c            | 227 - 2900 | -                              | [2][8]    |
| β1i            | 8200       | -                              | [8]       |
| β1c            | >30000     | -                              | [8]       |
| β2c            | >30000     | -                              | [8]       |
| β2i            | >30000     | -                              | [8]       |

## **Mechanism of Action and Signaling Pathway**

**PR-924** exerts its anti-cancer effects primarily through the induction of apoptosis.[1] Inhibition of the LMP-7 subunit of the immunoproteasome by **PR-924** disrupts protein homeostasis within the cell, leading to the activation of a cascade of apoptotic signaling events.[1][2] This process involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and the involvement of the mitochondrial pathway.[1]





Click to download full resolution via product page

Caption: Signaling pathway of PR-924-induced apoptosis.



## **Experimental Protocols**

The following are generalized methodologies for key experiments used to characterize the activity of **PR-924**, based on descriptions from published research.[1][6]

## **Proteasome Inhibition Assay**

This assay is used to determine the inhibitory activity of **PR-924** against specific proteasome subunits.

- Preparation of Cell Lysates: Human hematologic malignancy cell lines (e.g., CCRF-CEM, THP1, 8226) are cultured and harvested.[6] Cell pellets are lysed to extract proteins, including proteasomes.
- Incubation with Inhibitor: The cell lysates are incubated with varying concentrations of PR-924 for a specified period.
- Substrate Addition: A fluorogenic peptide substrate specific for the proteasome subunit of interest (e.g., a substrate for chymotrypsin-like activity for β5i) is added.
- Measurement of Activity: The cleavage of the substrate by the proteasome releases a fluorescent molecule. The fluorescence is measured over time using a plate reader.
- Data Analysis: The rate of substrate cleavage is calculated and compared to a control (no inhibitor). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.





Click to download full resolution via product page

Caption: Workflow for a proteasome inhibition assay.

## **Cell Viability Assay**



This assay measures the effect of PR-924 on the growth and survival of cancer cells.

- Cell Seeding: Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226) are seeded in 96-well plates.[3]
- Treatment: The cells are treated with a range of concentrations of **PR-924** and incubated for various time points (e.g., 24, 48, 72 hours).[3]
- Viability Reagent Addition: A reagent such as MTT or a commercially available cell viability assay kit is added to the wells.
- Incubation and Measurement: The plates are incubated to allow for the conversion of the reagent by viable cells into a colored or fluorescent product. The absorbance or fluorescence is then measured using a plate reader.
- Data Analysis: The viability of the treated cells is expressed as a percentage of the untreated control. The IC50 for cell viability is calculated.

### In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of **PR-924** in a living organism.

- Tumor Implantation: Human multiple myeloma cells are injected subcutaneously into immunodeficient mice.[1]
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Treatment Administration: The mice are randomized into treatment and control groups. The
  treatment group receives PR-924 (e.g., via intraperitoneal injection) on a defined schedule,
  while the control group receives a vehicle.[1]
- Monitoring: Tumor volume and the body weight of the mice are measured regularly.
- Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size. The tumors are excised and weighed. The effect of **PR-924** on tumor growth and the overall survival of the mice are analyzed.[1]



### Conclusion

**PR-924** is a highly selective inhibitor of the immunoproteasome subunit LMP-7 with demonstrated anti-tumor activity in preclinical models of multiple myeloma. Its mechanism of action, centered on the induction of apoptosis, and its favorable selectivity profile make it a valuable tool for cancer research and a potential candidate for further therapeutic development. The detailed experimental protocols provide a framework for the continued investigation of **PR-924** and similar immunoproteasome inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. PR-924, a Selective Inhibitor of the Immunoproteasome Subunit LMP-7, Blocks Multiple Myeloma Cell Growth both in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. Anti-leukemic activity and mechanisms underlying resistance to the novel immunoproteasome inhibitor PR-924 PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. PR-924 | C37H38N4O5 | CID 92135659 PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical structure and properties of PR-924].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610184#chemical-structure-and-properties-of-pr-924]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com